molecular formula C23H19Cl2NO3 B2707097 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide CAS No. 477888-76-9

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

Cat. No.: B2707097
CAS No.: 477888-76-9
M. Wt: 428.31
InChI Key: IFITXCVHHJBNMO-KPKJPENVSA-N
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Description

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
  • 2,4-Dichlorobenzyl alcohol

Uniqueness

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c1-28-21-4-2-3-19(14-21)26-23(27)12-7-16-5-10-20(11-6-16)29-15-17-8-9-18(24)13-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFITXCVHHJBNMO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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